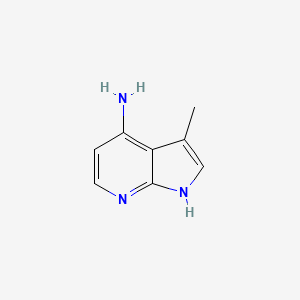

4-Amino-3-methyl-7-azaindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-4-11-8-7(5)6(9)2-3-10-8/h2-4H,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPDBEMMMAWEQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=NC=CC(=C12)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801260681 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801260681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363380-70-4 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801260681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the 7-Azaindole Scaffold

An In-Depth Technical Guide to the Synthesis of 4-Amino-3-methyl-7-azaindole

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1][2][3] As a bioisostere of both indole and purine, the strategic incorporation of a nitrogen atom into the indole's benzene ring can significantly modulate a molecule's physicochemical properties, including solubility, pKa, and lipophilicity.[1][4] This often leads to improved binding affinity, enhanced pharmacokinetic profiles, and the generation of novel intellectual property.[5]

The value of this scaffold is underscored by its presence in FDA-approved drugs such as the BRAF kinase inhibitor vemurafenib and the Bcl-2 inhibitor venetoclax .[5] 7-Azaindoles are particularly prominent in the development of kinase inhibitors, largely because their structure mimics the adenine fragment of adenosine triphosphate (ATP), enabling them to effectively compete for the ATP-binding site on kinases.[1][5]

Within this important class of molecules, this compound serves as a critical building block and a key intermediate for more complex therapeutic agents. The strategic placement of the 4-amino group provides a crucial hydrogen bond donor/acceptor site, while the 3-methyl group can provide steric hindrance or be used to modulate electronic properties, making this a highly sought-after intermediate for structure-activity relationship (SAR) studies.

This guide provides a detailed examination of the synthetic strategies for accessing this compound, focusing on robust and well-documented chemical transformations.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves disconnecting the molecule at its most synthetically accessible points. The primary disconnections are the C4-amino bond and the bonds forming the pyrrole ring. This leads to two main strategic pathways starting from simpler, more readily available pyridine precursors.

Caption: Retrosynthetic analysis of this compound.

Primary Synthetic Pathway: Construction and Functionalization of the Azaindole Core

The most prevalent and reliable strategy involves first constructing the 3-methyl-7-azaindole core, followed by the introduction of the amino group at the C4 position. This approach allows for greater control and generally higher yields. The introduction of the C4-amino group is typically achieved via a nitration-reduction sequence.

Step 1: Synthesis of 3-Methyl-7-azaindole

While numerous methods exist for azaindole synthesis, a common approach is the Sonogashira coupling followed by cyclization. This involves coupling a suitably substituted 2-aminopyridine with a terminal alkyne.

Caption: Workflow for 3-Methyl-7-azaindole synthesis.

Step 2: Nitration of 3-Methyl-7-azaindole

With the core structure in hand, the next critical step is the regioselective introduction of a nitro group at the C4 position. This is a classic electrophilic aromatic substitution reaction. The pyridine nitrogen deactivates the ring, but nitration can be forced under harsh conditions.

Causality Behind Experimental Choices:

-

Reagents: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard nitrating agent. Sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is essential for the reaction to proceed on the electron-deficient azaindole ring.

-

Temperature Control: This reaction is highly exothermic and must be performed at low temperatures (typically 0-10 °C) to prevent over-nitration and decomposition of the starting material.

Step 3: Reduction to this compound

The final step is the reduction of the nitro group to the desired primary amine. Several methods are effective for this transformation.

Causality Behind Experimental Choices:

-

Fe in Acetic Acid: This is a classic, robust, and cost-effective method for nitro group reduction.[6] The reaction is heterogeneous, and the acidic medium helps to dissolve the iron and protonate the nitro group, facilitating reduction.

-

Catalytic Hydrogenation (H₂, Pd/C): This is a clean and efficient method, often providing high yields with simple workup (filtration of the catalyst). It is particularly suitable for larger-scale synthesis.

-

Tin(II) Chloride (SnCl₂): Another common method that works well for aromatic nitro compounds.

The overall synthetic pathway is illustrated below.

Caption: Primary synthetic route via nitration and reduction.

Alternative Pathway: Halogenation and Nucleophilic Substitution

An alternative strategy involves the installation of a halogen at the C4 position, which can then be displaced by an amino group. This route often begins with N-oxidation of the pyridine ring, which activates the C4 position for subsequent reactions.[5]

-

N-Oxidation: The 7-azaindole core is treated with an oxidizing agent like m-CPBA or hydrogen peroxide to form the N-oxide.[7]

-

Chlorination: The N-oxide is then reacted with a chlorinating agent such as phosphorus oxychloride (POCl₃) to install a chlorine atom at the C4 position.[5][7]

-

Amination: The resulting 4-chloro-7-azaindole can be converted to the 4-amino derivative via nucleophilic aromatic substitution (SNAr) with ammonia or a protected amine, or through more modern palladium-catalyzed C-N coupling reactions (e.g., Buchwald-Hartwig amination).[6]

Comparative Analysis of Amination Strategies

| Parameter | Nitration & Reduction | Halogenation & Nucleophilic Substitution |

| Starting Material | 3-Methyl-7-azaindole | 3-Methyl-7-azaindole |

| Number of Steps | 2 | 3 |

| Key Reagents | HNO₃/H₂SO₄, Fe/AcOH | m-CPBA, POCl₃, NH₃ or Pd catalyst |

| Typical Yields | Moderate to Good | Moderate (can vary significantly at amination step) |

| Safety/Handling | Strong acids, exothermic | Peroxides, POCl₃ is corrosive |

| Scalability | Generally straightforward | Can be complex, especially with Pd-coupling |

| Substrate Scope | Robust for many azaindoles | Sensitive functional groups may not tolerate POCl₃ |

Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and synthesized from established chemical principles for similar structures. They should be adapted and optimized by a qualified laboratory chemist.

Protocol 1: Synthesis of 4-Nitro-3-methyl-1H-pyrrolo[2,3-b]pyridine

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (10 mL). Cool the flask to 0 °C in an ice-water bath.

-

Addition of Starting Material: Slowly add 3-methyl-7-azaindole (1.32 g, 10 mmol) portion-wise, ensuring the internal temperature does not exceed 10 °C. Stir until all material is dissolved.

-

Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (0.7 mL, ~1.1 eq) to concentrated sulfuric acid (3 mL) at 0 °C in the dropping funnel.

-

Reaction: Add the nitrating mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature below 5 °C.

-

Stirring: Once the addition is complete, allow the reaction to stir at 0-5 °C for 2 hours.

-

Quenching: Carefully pour the reaction mixture onto crushed ice (50 g).

-

Neutralization & Extraction: Neutralize the resulting slurry by the slow addition of a saturated sodium bicarbonate solution until pH ~7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the title compound.

Protocol 2: Synthesis of 4-Amino-3-methyl-1H-pyrrolo[2,3-b]pyridine

-

Setup: To a round-bottom flask, add 4-nitro-3-methyl-7-azaindole (1.77 g, 10 mmol), glacial acetic acid (40 mL), and iron powder (2.8 g, 50 mmol, 5 eq).

-

Reaction: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring for 3-4 hours. Monitor the reaction progress by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove excess iron and iron salts. Wash the celite pad with ethyl acetate.

-

Neutralization: Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to afford pure this compound.

Conclusion

The synthesis of this compound is a multi-step process that leverages fundamental transformations in heterocyclic chemistry. The most reliable and commonly employed route involves the initial construction of the 3-methyl-7-azaindole core, followed by a two-step functionalization sequence of nitration at the C4 position and subsequent reduction of the nitro group. While alternative methods involving halogenation and nucleophilic substitution exist, the nitration-reduction pathway is often preferred for its robustness and scalability. Mastery of these protocols provides researchers and drug development professionals with reliable access to a highly valuable building block for the synthesis of next-generation therapeutics, particularly in the field of kinase inhibition.

References

-

Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.

-

Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate.

-

Azaindoles in Medicinal Chemistry. PharmaBlock.

-

The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central (PMC).

-

Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry.

-

Preparation method for 4-substituted-7-azaindole. Google Patents.

-

Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers (RSC Publishing).

-

Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. ACS Publications.

-

Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine). The Journal of Organic Chemistry - ACS Publications.

-

Azaindole Therapeutic Agents. PubMed Central (PMC).

-

Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate.

-

7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.

Sources

- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. researchgate.net [researchgate.net]

- 7. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Enduring Legacy of 7-Azaindole Derivatives

Abstract

The 7-azaindole core, a deceptively simple fusion of a pyridine and a pyrrole ring, has emerged as a powerhouse in modern chemistry. Its unique electronic properties and steric profile have cemented its status as a "privileged scaffold," particularly in the realm of medicinal chemistry. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, and evolving synthetic strategies for this remarkable heterocyclic system. We will delve into the fundamental principles governing its reactivity and explore its transformative impact on drug discovery and materials science, offering field-proven insights and detailed experimental context.

Introduction: The Genesis of a Versatile Heterocycle

The story of 7-azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, is a testament to the enduring quest for novel molecular architectures with significant biological and material potential. As a bioisostere of indole and purine, the 7-azaindole scaffold offers a unique combination of hydrogen bonding capabilities and electronic characteristics that have proven invaluable in molecular recognition.[1] The strategic replacement of a carbon atom in the indole ring with a nitrogen atom modulates the scaffold's physicochemical properties, such as solubility and bioavailability, often leading to enhanced pharmacological profiles.[2]

While naturally occurring 7-azaindole derivatives are relatively rare, the synthetic exploration of this heterocyclic family has unlocked a vast chemical space with profound implications for therapeutic intervention and materials innovation.[3] The journey from its initial synthesis to its current prominence in blockbuster drugs and advanced materials is a compelling narrative of chemical ingenuity and scientific discovery.

The Dawn of 7-Azaindole Synthesis: Foundational Methodologies

The pioneering work in the synthesis of the 7-azaindole core was laid in the mid-20th century. Early synthetic chemists faced the challenge that classical indole syntheses, such as the Fischer and Bartoli methods, were often inefficient for constructing the 7-azaindole framework.[4] The electron-deficient nature of the pyridine ring hinders the key cyclization steps inherent in these traditional methods.[2]

One of the earliest successful approaches involved the cyclization of appropriately substituted aminopyridines. A notable early synthesis, and one that demonstrates the fundamental principles of building the bicyclic system, is the Chichibabin-like cyclization.

Key Early Synthetic Protocol: Chichibabin-like Cyclization

This method involves the base-mediated condensation of a 3-picoline derivative with a nitrile. The following protocol is a representative example of this early and effective strategy.[1]

Experimental Protocol: Synthesis of 2-phenyl-7-azaindole

-

Step 1: Deprotonation of 2-fluoro-3-picoline. To a solution of lithium diisopropylamide (LDA) (2.1 equivalents) in anhydrous tetrahydrofuran (THF) at -40 °C, a solution of 2-fluoro-3-picoline (1.0 equivalent) in THF is added dropwise. The reaction mixture is stirred for 60 minutes at -40 °C. The LDA acts as a strong base to deprotonate the methyl group of the picoline, forming a reactive carbanion.

-

Step 2: Condensation with Benzonitrile. Benzonitrile (1.2 equivalents) is then added to the reaction mixture at -40 °C. The resulting solution is stirred for an additional 2 hours at the same temperature. The carbanion generated in the first step undergoes a nucleophilic attack on the carbon atom of the nitrile group.

-

Step 3: Cyclization and Aromatization. The reaction vessel is warmed to 0 °C for 30 minutes. This increase in temperature promotes the intramolecular cyclization of the intermediate, followed by the elimination of lithium fluoride to afford the aromatic 7-azaindole ring system.

-

Step 4: Work-up and Purification. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 2-phenyl-7-azaindole as an off-white solid.[1]

This early methodology, while effective, often required harsh conditions and had limitations in terms of substrate scope and functional group tolerance. These challenges spurred the development of more versatile and efficient synthetic routes in the decades that followed.

The Evolution of Synthesis: A Modern Toolkit for 7-Azaindole Construction

The advent of transition metal-catalyzed cross-coupling reactions revolutionized the synthesis of 7-azaindole derivatives, offering milder conditions, broader substrate scope, and greater control over regioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Sonogashira, Suzuki, and Heck couplings, have become indispensable tools for the construction and functionalization of the 7-azaindole core.[5][6] These methods typically involve the coupling of a halogenated pyridine or pyrrole precursor with a suitable coupling partner.

Table 1: Overview of Modern Palladium-Catalyzed Syntheses of 7-Azaindole Derivatives

| Coupling Reaction | Starting Materials | Catalyst System (Typical) | Key Advantages |

| Sonogashira | 2-Amino-3-halopyridine and a terminal alkyne | Pd(PPh₃)₄, CuI, base | Direct introduction of a two-carbon unit for pyrrole ring formation. |

| Suzuki | Halogenated 7-azaindole and a boronic acid/ester | Pd(dppf)Cl₂, base | Versatile for introducing aryl and heteroaryl substituents at various positions. |

| Heck | Halogenated 7-azaindole and an alkene | Pd(OAc)₂, PPh₃, base | Forms carbon-carbon bonds at the periphery of the scaffold. |

Rhodium-Catalyzed C-H Activation

More recently, rhodium-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of 7-azaindoles.[7] This approach involves the direct coupling of 2-aminopyridines with alkynes, often with the assistance of an oxidant to regenerate the active catalyst.[7]

Workflow for Rhodium-Catalyzed 7-Azaindole Synthesis

Caption: Rhodium-catalyzed synthesis of 7-azaindoles via C-H activation.

The Dichotomy of Reactivity: A Tale of Two Rings

The unique chemical behavior of 7-azaindole stems from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring. This electronic dichotomy dictates the regioselectivity of its reactions.

Electrophilic Aromatic Substitution: The Pyrrole Ring Takes the Lead

The pyrrole ring, with its lone pair of electrons on the nitrogen atom contributing to the aromatic sextet, is highly activated towards electrophilic attack. Consequently, electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, predominantly occur at the C3 position of the 7-azaindole core.[8][9][10] This is because the intermediate carbocation formed upon attack at C3 is more stabilized by resonance, with the positive charge being delocalized over both the pyrrole and pyridine rings without disrupting the aromaticity of the pyridine ring.[10]

Nucleophilic Aromatic Substitution: The Pyridine Ring's Domain

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly when activated by an electron-withdrawing group or in the form of its N-oxide. Nucleophilic aromatic substitution reactions typically occur at the C4 and C6 positions of the 7-azaindole nucleus.[11]

A Privileged Scaffold in Drug Discovery: The 7-Azaindole Revolution

The impact of the 7-azaindole scaffold on medicinal chemistry cannot be overstated. Its ability to mimic the purine core of ATP has made it a cornerstone in the development of kinase inhibitors for cancer therapy.[12]

Vemurafenib: A Landmark in Targeted Cancer Therapy

Vemurafenib (Zelboraf®) is a potent inhibitor of the BRAF V600E mutant kinase, a key driver in many cases of metastatic melanoma.[13] The 7-azaindole core of vemurafenib forms crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, effectively blocking its activity and halting the downstream signaling cascade that promotes tumor growth.[12][14]

The BRAF/MEK/ERK Signaling Pathway and the Action of Vemurafenib

Caption: Vemurafenib inhibits the BRAF V600E mutant kinase, blocking the MAPK/ERK signaling pathway.[12][13][15]

Beyond Kinase Inhibition: A Broad Spectrum of Biological Activity

The therapeutic potential of 7-azaindole derivatives extends far beyond oncology. They have been investigated as antiviral agents, anti-inflammatory compounds, and treatments for neurodegenerative diseases, showcasing the remarkable versatility of this scaffold.[16]

New Frontiers: 7-Azaindole Derivatives in Materials Science

The unique photophysical and electronic properties of 7-azaindole derivatives have opened up exciting avenues in materials science.[17]

Organic Light-Emitting Diodes (OLEDs)

7-Azaindole-based compounds have been successfully employed as phosphorescent emitters in OLEDs, contributing to the development of highly efficient and stable blue-light-emitting devices.[18][19][20][21] Their rigid structure and tunable electronic properties allow for the design of materials with high quantum yields and long operational lifetimes.[18]

Table 2: Performance of a Representative 7-Azaindole-Based Phosphorescent Emitter in an OLED

| Emitter Type | Host Material | Emission Color | Max. External Quantum Efficiency (%) |

| Iridium(III) complex with 7-azaindole-derived ligands | CBP | Blue | ~25% |

Coordination Chemistry and Catalysis

The nitrogen atoms in both the pyrrole and pyridine rings of 7-azaindole can coordinate to metal centers, making it a versatile ligand in coordination chemistry.[22] Metal complexes of 7-azaindole derivatives have shown promise in various catalytic applications, including asymmetric synthesis, where the 7-azaindoline amide acts as an effective directing group.[22]

Conclusion: An Enduring Legacy and a Bright Future

From its humble beginnings in the annals of synthetic chemistry to its current status as a privileged scaffold in drug discovery and a promising component in advanced materials, the journey of 7-azaindole is a powerful illustration of how fundamental research can seed transformative innovations. The continued development of novel synthetic methodologies, coupled with a deeper understanding of its structure-property relationships, ensures that the 7-azaindole core will remain a vibrant and fruitful area of scientific exploration for years to come.

References

-

Collot, I., et al. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of Organic Chemistry, 72(25), 9634-9640. [Link]

-

Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

- Zhang, Y., et al. (2012). CN102746295A - Preparation method for 4-substituted-7-azaindole.

-

Szolcsányi, P., et al. (2015). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Tetrahedron, 71(45), 8632-8638. [Link]

-

Kumar, V., et al. (1992). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry, 57(25), 6995-6998. [Link]

-

Hovakimyan, A., et al. (2018). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 122(49), 9541-9548. [Link]

-

Wang, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic Letters, 24(9), 1776-1781. [Link]

-

Motati, D. R., et al. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(3), 466-513. [Link]

-

Chapman, E. R., et al. (2017). BRAF structures along with their activation mechanisms. ResearchGate. [Link]

-

Shibasaki, M., et al. (2021). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Catalysts, 11(11), 1363. [Link]

-

Zhao, S., & Wang, S. (2010). Luminescence and reactivity of 7-azaindole derivatives and complexes. Chemical Society Reviews, 39(8), 3142-3156. [Link]

-

Baranoff, E., et al. (2011). Phosphorescent organic light-emitting devices (PhOLEDs) based on heteroleptic bis-cyclometalated complexes using acetylacetonate as the ancillary ligand. Dalton Transactions, 40(35), 8963-8971. [Link]

-

Jørgensen, M., et al. (2017). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science, 8(12), 8196-8203. [Link]

-

Shalem, O., et al. (2014). Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen. Cell, 158(5), 1161-1174. [Link]

-

Gandeepan, P., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 13(34), 10134-10145. [Link]

-

Whirl-Carrillo, M., et al. (2021). Vemurafenib Pathway, Pharmacodynamics. PharmGKB. [Link]

-

Santos, A. S., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 467. [Link]

-

Liu, Y., et al. (2021). Simple-Structured OLEDs Incorporating Undoped Phosphorescent Emitters Within Non-Exciplex Forming Interfaces. Frontiers in Chemistry, 9, 649646. [Link]

-

LibreTexts Chemistry. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Barberis, C., et al. (2019). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. Bioorganic & Medicinal Chemistry Letters, 29(4), 583-587. [Link]

-

Di, D., et al. (2014). Tetrazole iridium(iii) complexes as a class of phosphorescent emitters for high-efficiency OLEDs. Journal of Materials Chemistry C, 2(29), 5763-5770. [Link]

-

Ascierto, P. A., et al. (2012). Vemurafenib: a new paradigm for melanoma therapy. Journal of Translational Medicine, 10, 145. [Link]

-

Ranjit, Y., & Burgess, K. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 97(7), 3067-3100. [Link]

-

Bebbington, D., et al. (2011). Nucleophilic substitutions at the 3'-position of substituted indoles a. ResearchGate. [Link]

-

Yaeger, R., & Corcoran, R. B. (2019). Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. Cancers, 11(2), 173. [Link]

-

The Organic Chemistry Tutor. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]

-

orthocresol. (2020). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Chemistry Stack Exchange. [Link]

-

Zhao, J., et al. (2021). Recent progress on organic light-emitting diodes with phosphorescent ultrathin (<1nm) light-emitting layers. Frontiers in Chemistry, 9, 649646. [Link]

Sources

- 1. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. CN105777748A - 7-azaindole and preparation method thereof - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01650H [pubs.rsc.org]

- 8. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04156J [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. ClinPGx [clinpgx.org]

- 13. researchgate.net [researchgate.net]

- 14. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Luminescence and reactivity of 7-azaindole derivatives and complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Tetrazole iridium(iii) complexes as a class of phosphorescent emitters for high-efficiency OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 21. Recent progress on organic light-emitting diodes with phosphorescent ultrathin (<1nm) light-emitting layers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

The 7-Azaindole Scaffold: A Privileged Core for Next-Generation Therapeutics

Executive Summary

The 7-azaindole nucleus, a bioisostere of the endogenous indole structure, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry.[1][2][3] Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor have propelled the development of numerous clinical candidates and approved drugs.[4][5] This guide provides an in-depth exploration of the research applications of substituted 7-azaindoles, focusing on their pivotal role in kinase inhibition for oncology and their emerging potential in neurodegenerative and inflammatory diseases. We will dissect the strategic rationale behind their design, present actionable synthetic and biological evaluation protocols, and offer insights into the future trajectory of this remarkable heterocyclic core.

The Rationale: Why 7-Azaindole?

The strategic advantage of the 7-azaindole core over a traditional indole lies in the introduction of a nitrogen atom at the 7-position. This seemingly minor change has profound implications for drug design:

-

Enhanced H-Bonding Capability: The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1-H) serves as a donor. This dual functionality allows 7-azaindole to form a bidentate (two-point) hydrogen bond interaction with the hinge region of many protein kinases, a critical interaction for potent ATP-competitive inhibition.[5][6] This is a significant improvement over the single hydrogen bond donor capability of the indole scaffold.

-

Modulation of Physicochemical Properties: The N7 atom alters the molecule's electronic distribution, impacting its pKa, lipophilicity, and solubility.[1][7] This allows medicinal chemists to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate, improving its bioavailability and overall suitability for clinical use.[2]

-

Bioisosteric Replacement: As a bioisostere of indole and purine, the 7-azaindole scaffold can mimic the binding of these endogenous structures in various enzyme active sites, making it a valuable starting point for inhibitor design.[3][7]

-

Synthetic Tractability: Decades of research have led to the development of robust and versatile synthetic routes for functionalizing the 7-azaindole ring at multiple positions, enabling the creation of large, diverse chemical libraries for screening.[8][9][10]

The following diagram illustrates the key hydrogen bonding advantage of the 7-azaindole scaffold in a typical kinase hinge region.

Caption: Bidentate hydrogen bonding of 7-azaindole with a kinase hinge.

Core Application: Kinase Inhibition in Oncology

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1] Substituted 7-azaindoles have emerged as a dominant scaffold in the design of kinase inhibitors, leading to groundbreaking therapies.[3][6]

A prime example is Vemurafenib (Zelboraf®) , an FDA-approved inhibitor of the B-RAF serine-threonine kinase.[5][6] Vemurafenib was developed using a fragment-based drug discovery approach, where the 7-azaindole core was identified as an excellent hinge-binding motif.[3][6] Its success has spurred the development of a wide array of 7-azaindole-based inhibitors targeting various kinases implicated in cancer.[5]

| Kinase Target | Example Indication | Key 7-Azaindole Inhibitors |

| B-RAF | Metastatic Melanoma | Vemurafenib, PLX-8394[4][5] |

| JAK (Janus Kinase) | Rheumatoid Arthritis, Myelofibrosis | Decernotinib[2] |

| Pim Kinases | Hematological Malignancies | GDC-0339 (Pim-1, -2, -3 inhibitor)[4] |

| Cdc7 (Cell Division Cycle 7) | Various Cancers | PHA-767491[2] |

| p38 MAP Kinase | Inflammatory Diseases, Cancer | Various preclinical candidates[2] |

| Aurora Kinases | Various Cancers | AZD1152[5] |

Mechanism of Action: The MAPK/ERK Signaling Pathway

Many 7-azaindole inhibitors, like Vemurafenib, target kinases within the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is crucial for cell proliferation and survival, and its constitutive activation due to mutations (e.g., BRAF V600E) is a major driver of cancer.

The diagram below illustrates the MAPK pathway and the point of intervention for a BRAF inhibitor.

Caption: Inhibition of the MAPK pathway by a 7-azaindole BRAF inhibitor.

Emerging Therapeutic Frontiers

While oncology remains a major focus, the versatility of the 7-azaindole scaffold is being explored in other complex disease areas.

-

Neurodegenerative Diseases: Chronic inflammation and dysregulated kinase activity are implicated in conditions like Alzheimer's disease.[1][11] Research is underway to develop 7-azaindole derivatives that can inhibit kinases such as MLK3 and LRRK2 to provide neuroprotective effects.[7] Additionally, some derivatives have been designed to inhibit the aggregation of amyloid-β peptides, a key pathological event in Alzheimer's.[12]

-

Inflammatory and Autoimmune Disorders: Kinases like JAK and p38 are central to inflammatory signaling cascades.[1] The development of selective 7-azaindole-based JAK inhibitors, such as Decernotinib for rheumatoid arthritis, highlights the potential of this scaffold to produce targeted anti-inflammatory therapies.[2]

-

Infectious Diseases: The 7-azaindole core is also being investigated for antiviral applications. For instance, derivatives have been synthesized and evaluated for their ability to inhibit HIV-1 integrase, a crucial enzyme for viral replication.[13] Other research has pointed to potential activity against viruses like Dengue and Ebola by targeting host-cell kinases they hijack for their life cycle.[7]

Experimental Workflows & Protocols

Advancing a 7-azaindole candidate from concept to clinic requires a robust, multi-stage workflow. This involves chemical synthesis, in vitro biological evaluation, and cell-based assays.

Caption: A typical drug discovery workflow for 7-azaindole inhibitors.

Protocol 1: Synthesis via Palladium-Catalyzed Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the efficient formation of carbon-carbon bonds. It is frequently employed to append aryl or heteroaryl groups to the 7-azaindole core, a key step in building molecular complexity and exploring the structure-activity relationship (SAR).[1][13]

Objective: To synthesize a C3-arylated 7-azaindole derivative.

Materials:

-

3-Bromo-1H-pyrrolo[2,3-b]pyridine (3-bromo-7-azaindole)

-

Arylboronic acid of choice

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure (Self-Validating System):

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 3-bromo-7-azaindole (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst (0.05-0.10 eq). The choice of catalyst is crucial; Pd(PPh₃)₄ is a workhorse, but catalysts with more specialized ligands may be required for challenging substrates.

-

Solvent Degassing: Add the degassed solvent mixture (e.g., 1,4-dioxane/H₂O 4:1). Degassing (e.g., by three freeze-pump-thaw cycles or by bubbling with argon for 20-30 min) is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction Monitoring (Control Point): Heat the reaction mixture (e.g., 80-100 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A small aliquot should be taken periodically. The reaction is complete when the starting 3-bromo-7-azaindole spot is no longer visible. This monitoring step ensures the reaction is not stopped prematurely or overheated unnecessarily.

-

Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Characterization (Validation): Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The obtained data must be consistent with the expected structure for the protocol to be considered successful.

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized 7-azaindole derivative against a target kinase.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The result is typically quantified by measuring the amount of ATP consumed or the amount of phosphorylated product formed.

Materials:

-

Target kinase enzyme

-

Kinase-specific substrate (e.g., a peptide)

-

ATP (Adenosine Triphosphate)

-

Synthesized 7-azaindole inhibitor (test compound)

-

Positive control inhibitor (e.g., Staurosporine)

-

Negative control (DMSO vehicle)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

Microplate reader

Procedure (Self-Validating System):

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

-

Assay Plate Setup: In a 384-well plate, add the assay buffer.

-

Controls (Essential for Validation):

-

Negative Control (0% Inhibition): Add DMSO vehicle only. This well represents the maximum kinase activity.

-

Positive Control (100% Inhibition): Add a known, potent inhibitor of the target kinase at a concentration that ensures complete inhibition.

-

-

Test Compound Addition: Add the serially diluted test compound to the respective wells.

-

Kinase Reaction Initiation: Add the target kinase and its specific substrate to all wells. Allow a brief pre-incubation period (e.g., 15 minutes).

-

Start Phosphorylation: Initiate the reaction by adding ATP to all wells. Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).

-

Reaction Termination & Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol. This reagent will generate a luminescent or fluorescent signal that is inversely proportional to the kinase activity.

-

Data Acquisition: Read the plate on a microplate reader.

-

Data Analysis (Validation):

-

First, verify the controls. The signal from the positive control should be at baseline, and the signal from the negative control should be maximal. A large "assay window" between these two is indicative of a robust assay.

-

Normalize the data relative to the controls (0% and 100% inhibition).

-

Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Future Directions and Conclusion

The 7-azaindole scaffold is far from reaching its full potential. Future research will likely focus on:

-

Developing Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibitors to create more selective and durable therapeutic effects.

-

Targeting Kinase Pseudodomains: Exploring the non-catalytic roles of kinases in signaling, a largely untapped area for drug discovery.

-

Application in PROTACs: Using the 7-azaindole core as a warhead to recruit target kinases to an E3 ligase for targeted protein degradation.

-

Expansion into New Disease Areas: Systematically screening 7-azaindole libraries against a broader range of biological targets beyond kinases.

References

-

D. M. T. U. K. M. D. L. F. M. A. A. D. M. T. G. S. L. A. S. C. C. M. L. L. D. S. A. G. C. A. M. H. F. D. M. E. R. G. D. P. D. S. M. A. K. F. S. D. M. T. P. M. T. M. A. D. S. M. M. S. C. S. C. M. A. A. S. C. B. A. S. M. C. S. A. C. S. R. S. D. M. G. A. A. S. D. M. T. G. S. L. A. S. C. C. M. L. L. D. S. A. G. C. A. M. H. F. D. M. E. R. G. D. P. D. S. M. A. K. F. S. D. M. T. P. M. T. M. A. D. S. M. M. S. C. S. C. M. A. A. S. C. B. A. S. M. C. S. A. C. S. R. S. D. M. G. A. A. S. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(11), 1545. [Link][1][2]

-

Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link][6]

-

Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-STAGE. [Link][4]

-

Ganesh, T. (2021). Azaindole Therapeutic Agents. Future Medicinal Chemistry, 13(1), 85-100. [Link][7]

-

Singh, V., & Kumar, A. (2017). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 17(15), 1466-1481. [Link][11]

-

Motati, D. R., Amaradhi, R., & Ganesh, T. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(3), 563-590. [Link][8]

-

Kumar, A., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. RSC Advances, 10(45), 26955-26979. [Link][9]

-

Kumar, A., et al. (2017). Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 129, 204-219. [Link][12]

-

Schirok, H. (2006). A Robust and Flexible Synthesis of 1,3- and 1,3,6-Substituted 7-Azaindoles. The Journal of Organic Chemistry, 71(15), 5538-5545. [Link][10]

-

Kumar, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7959-7970. [Link][13]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]

- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Azaindole synthesis [organic-chemistry.org]

- 11. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: 4-Amino-3-methyl-7-azaindole in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide on the utility of 4-Amino-3-methyl-7-azaindole as a valuable scaffold in modern drug discovery. The content herein is structured to offer not just procedural steps, but also the scientific rationale behind the experimental designs, ensuring a deep and practical understanding for researchers in the field.

I. The Scientific Rationale: Understanding the Privileged Scaffold

The 7-azaindole core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to mimic the purine ring of ATP and interact with the hinge region of protein kinases.[1][2] This bioisosteric relationship allows 7-azaindole derivatives to function as competitive inhibitors of a wide range of kinases, a class of enzymes frequently dysregulated in diseases such as cancer and inflammatory disorders.[3][4] The nitrogen atom at the 7-position and the pyrrole NH group of the 7-azaindole scaffold can form two crucial hydrogen bonds with the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket.[1]

The specific substitution pattern of This compound offers distinct advantages for drug design. The 4-amino group can act as a hydrogen bond donor, potentially forming additional interactions with the target protein and enhancing binding affinity and selectivity. The 3-methyl group can provide a vector for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

II. Potential Therapeutic Applications and Target Pathways

Given the prevalence of the 7-azaindole core in numerous kinase inhibitors, this compound is a promising starting point for the development of novel therapeutics targeting various signaling pathways implicated in disease.

Key Potential Kinase Targets:

-

Receptor Tyrosine Kinases (RTKs): Such as EGFR, FGFR, and VEGFR, which are critical drivers of cell proliferation and angiogenesis in cancer.[5]

-

Non-Receptor Tyrosine Kinases: Including members of the JAK family, which are central to cytokine signaling in autoimmune and inflammatory diseases.

-

Serine/Threonine Kinases: Such as BRAF, CDKs, and Aurora kinases, which regulate cell cycle progression and are often mutated or overexpressed in cancer.[3][6]

The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor of a receptor tyrosine kinase, thereby blocking downstream signaling cascades that promote tumor growth.

Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway by a this compound derivative.

III. Synthetic Strategy and Methodologies

While a specific, dedicated synthesis for this compound is not extensively reported in the literature, a plausible synthetic route can be devised based on established methods for the synthesis of substituted 7-azaindoles. A potential strategy involves the construction of the 7-azaindole core followed by the introduction of the amino and methyl groups.

One possible approach starts from a substituted pyridine, such as 2-fluoro-3-methylpyridine.[7][8] This can undergo a domino reaction with an appropriate aldehyde to form the 7-azaindole ring system.[7] Subsequent functionalization at the 4-position can be achieved through a two-step sequence involving N-oxidation followed by treatment with a chlorinating agent like POCl₃ to introduce a chloro group.[3] This 4-chloro-7-azaindole can then be converted to the desired 4-amino derivative via a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction.[9]

The following diagram outlines a generalized workflow for the synthesis and subsequent biological evaluation of this compound derivatives.

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

IV. Experimental Protocols

The following are detailed, step-by-step protocols for key experiments to evaluate the potential of this compound and its derivatives as kinase inhibitors.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Radiometric)

This protocol is a robust method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[10]

Materials:

-

Recombinant active kinase

-

Kinase-specific peptide substrate

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

ATP solution

-

Test compound (this compound derivative) dissolved in DMSO

-

Phosphocellulose paper or membrane

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation cocktail and counter

Procedure:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the specific peptide substrate, and the recombinant kinase.

-

Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-fold serial dilutions.

-

Assay Plate Setup: In a 96-well plate, add the diluted test compound to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

-

Initiate Kinase Reaction: Add the kinase reaction mix to each well of the assay plate.

-

Start Phosphorylation: Add the [γ-³²P]ATP solution to each well to initiate the phosphorylation reaction. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction and Spot: Stop the reaction by adding a solution like phosphoric acid. Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat.

-

Washing: Wash the filter mat multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantification: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.[11]

Materials:

-

Cancer cell line of interest (e.g., a line known to be dependent on a specific kinase pathway)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound derivative) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

V. Data Presentation and Interpretation

The results from the biochemical and cell-based assays should be tabulated for clear comparison and interpretation. The following table provides a hypothetical example of the kind of data that would be generated for a this compound derivative.

| Kinase Target | Biochemical IC50 (nM) | Cell-Based GI50 (nM) |

| Kinase A | 15 | 150 |

| Kinase B | 250 | >1000 |

| Kinase C | 8 | 95 |

| Kinase D | >1000 | >1000 |

Interpretation:

In this hypothetical example, the this compound derivative shows potent and selective inhibition of Kinase A and Kinase C at the biochemical level. The compound also demonstrates on-target activity in a cellular context for these two kinases, as indicated by the lower GI50 values. The discrepancy between biochemical and cellular potency is expected and can be attributed to factors such as cell permeability and off-target effects. The lack of activity against Kinase B and Kinase D suggests a degree of selectivity. This data would guide further SAR studies to improve potency and selectivity.

VI. Conclusion

This compound represents a promising and versatile scaffold for the development of novel kinase inhibitors. Its inherent ability to interact with the kinase hinge region, combined with the potential for diverse functionalization at the 3 and 4-positions, makes it an attractive starting point for drug discovery campaigns targeting a multitude of diseases. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to explore the full potential of this valuable chemical entity.

VII. References

-

Xu, X., Ou, M., Wang, Y. E., Lin, T., Xiong, D., Xue, F., Walsh, P. J., & Mao, J. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers, 9(10), 2733-2739.

-

Yuan, H., Wang, Y., Zhang, Y., Chen, Y., & Liu, H. (2021). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 26(15), 4593.

-

Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

-

Ono, M. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Yakugaku Zasshi, 137(7), 823-832.

-

El-Gohary, N. S. (2015). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.

-

Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

-

Merour, J. Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19970.

-

Gogoi, K., & Martin, S. F. (2010). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 12(19), 4260–4263.

-

Merour, J. Y., Buron, F., Ple, K., Bonnet, P., & Routier, S. (2014). The azaindole framework in the design of kinase inhibitors. Molecules, 19(12), 19935-19970.

-

Guillard, J., Decrop, M., Gallay, N., Espanel, C., Boissier, E., Herault, O., & Viaud-Massuard, M. C. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934-1937.

-

Shah, N., & Sebti, S. M. (2008). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS ONE, 3(4), e1989.

-

Ono, M. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Yakugaku Zasshi, 137(7), 823-832.

-

Smith, C. R., & Zhang, Y. (2011). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Organic Letters, 13(24), 6402–6405.

-

Merour, J. Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19970.

-

Ückert, A. K., & Götz, C. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8565.

Sources

- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. The azaindole framework in the design of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

Application Notes and Protocols for Labeling Proteins with 4-Amino-3-methyl-7-azaindole

Introduction: A Novel Tool for Illuminating Protein Interactions

In the intricate landscape of cellular biology and drug discovery, the ability to precisely identify and characterize protein-protein and protein-ligand interactions is paramount. 4-Amino-3-methyl-7-azaindole emerges as a versatile and powerful tool for these investigations, offering a unique combination of fluorescent and photo-crosslinking capabilities. As a derivative of 7-azaindole, a privileged scaffold in medicinal chemistry, this compound provides researchers with a sophisticated means to trap and identify binding partners, elucidate binding sites, and probe the dynamics of complex biological systems.[1][2][3]

This guide provides a comprehensive overview of the principles, applications, and detailed protocols for utilizing this compound in protein labeling studies. We will delve into the underlying mechanisms of its fluorescence and photoreactivity, showcase its utility in various research contexts, and provide step-by-step instructions for its incorporation into proteins and subsequent photo-affinity labeling experiments.

Mechanism of Action: A Dual-Functionality Probe

The utility of this compound in protein labeling stems from its intrinsic photophysical properties. It functions as both an environmentally sensitive fluorescent reporter and a photo-inducible crosslinking agent.

Fluorescence Properties: A Sensitive Reporter of the Microenvironment

7-azaindole and its derivatives are known to be excellent blue emitters.[4] Their fluorescence is highly sensitive to the polarity and hydrogen-bonding capability of their local environment.[5][6] This solvatochromism makes this compound an invaluable probe for monitoring changes in protein conformation, ligand binding, or the probe's translocation between different cellular compartments.

Upon incorporation into a protein, the fluorescence emission spectrum of this compound can provide insights into its immediate surroundings. For instance, a blue shift in emission may indicate a more hydrophobic environment, characteristic of a binding pocket, while a red shift could suggest exposure to the aqueous solvent.[7][8]

The non-natural amino acid 7-azatryptophan, which shares the core 7-azaindole chromophore, exhibits absorption and fluorescence spectra that are red-shifted compared to native tryptophan.[9] This spectral separation allows for selective excitation and detection, minimizing interference from endogenous fluorophores.

Photo-Affinity Labeling: Covalently Capturing Interactions

Photo-affinity labeling (PAL) is a powerful technique for identifying direct binding partners of a small molecule or for mapping the binding site within a target protein.[10] PAL probes are designed with three key components: a recognition element that directs the probe to the target, a photoreactive group that forms a covalent bond upon light activation, and a reporter tag for detection and enrichment.[10]

This compound can be incorporated into a ligand or directly into a protein as an unnatural amino acid to serve as a photo-crosslinker.[11][12][13] Upon irradiation with UV light, the 7-azaindole ring system is excited to a highly reactive state, likely a nitrene or a related reactive intermediate, which can then form a stable covalent bond with nearby amino acid residues.[14][15] This "zero-distance" crosslinking provides high-resolution information about the binding interface.[16]

Applications in Research and Drug Development

The dual functionality of this compound opens up a wide range of applications for researchers, scientists, and drug development professionals.

-

Target Identification and Validation: Incorporating this compound into a bioactive small molecule allows for the identification of its cellular targets. After incubation with cell lysates or live cells and subsequent UV irradiation, the covalently labeled proteins can be enriched and identified by mass spectrometry.[10][17]

-

Binding Site Mapping: When incorporated as an unnatural amino acid into a protein of interest, this compound can be used to map the binding site of a ligand or another protein. Crosslinking followed by proteolytic digestion and mass spectrometry analysis can pinpoint the exact location of the covalent bond, revealing the residues at the binding interface.

-

Studying Protein-Protein Interactions: By incorporating this probe into a "bait" protein, researchers can identify its direct interaction partners within a complex mixture. This is particularly useful for validating interactions discovered through other methods and for discovering novel interactors.

-

High-Throughput Screening: The fluorescent properties of this compound can be leveraged to develop high-throughput screening assays for inhibitors of protein-protein interactions or ligand-receptor binding.

Experimental Protocols

Here, we provide a detailed protocol for the site-specific incorporation of this compound into a target protein using the amber suppression technology, followed by a photo-affinity labeling procedure.

Part 1: Site-Specific Incorporation of this compound

This protocol is based on the well-established method of incorporating unnatural amino acids (UAAs) into proteins in E. coli using an orthogonal tRNA/aminoacyl-tRNA synthetase pair.[11][18]

Materials:

-

Expression plasmid for the target protein with an amber stop codon (TAG) at the desired incorporation site.

-

Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA specific for this compound.

-

E. coli expression strain (e.g., BL21(DE3)).

-

This compound.

-

Standard cell culture media (e.g., LB or M9 minimal media).

-

Antibiotics for plasmid selection.

-

IPTG for induction of protein expression.

-

Ni-NTA or other affinity chromatography resin for protein purification.

Protocol:

-

Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal aaRS/tRNA plasmid. Plate on agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 5-10 mL of media containing the appropriate antibiotics and grow overnight at 37°C with shaking.

-

Expression Culture: Inoculate 1 L of expression media with the overnight starter culture. Grow the cells at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Expression: Reduce the temperature to 18-25°C and continue to grow the cells for 12-16 hours. The lower temperature often improves the yield and solubility of the UAA-containing protein.

-

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Purification: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization. Purify the target protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) according to the manufacturer's instructions.

-

Verification: Verify the incorporation of this compound by mass spectrometry.[19][20]

Part 2: Photo-Affinity Labeling and Analysis

Materials:

-

Purified protein containing this compound.

-

Binding partner (ligand or protein).

-

UV lamp (e.g., 365 nm).[14]

-

SDS-PAGE analysis reagents.

-

Mass spectrometer for analysis.

Protocol:

-

Binding Reaction: Incubate the purified protein containing this compound with its binding partner in a suitable buffer. The incubation time and temperature should be optimized for the specific interaction.

-

UV Irradiation: Expose the sample to UV light (e.g., 365 nm) on ice for 5-30 minutes. The optimal irradiation time should be determined empirically.

-

Analysis of Crosslinking: Analyze the reaction mixture by SDS-PAGE. A successful crosslinking event will result in a new band corresponding to the molecular weight of the complex.

-

Identification of Crosslinked Site (Optional): To identify the site of crosslinking, the band corresponding to the crosslinked complex can be excised from the gel, subjected to in-gel digestion with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS.[21][22]

Data Presentation

Table 1: Spectroscopic Properties of 7-Azaindole Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Reference |

| 7-Azaindole | ~280-290 | ~370-390 (in water) | 0.023 (in water) | [5][7][8] |

| 7-Azatryptophan | ~290 | ~410-430 | - | [9] |

| N1-glycosylated 7-Azaindole | - | 388 | 0.53 | [7][8] |

Note: Specific data for this compound is not available in the cited literature. The data presented is for the parent compound and a related derivative to provide an estimate of its expected spectroscopic properties.

Visualizations

Figure 1: General workflow for protein labeling with this compound.

Figure 2: Proposed mechanism of photo-affinity labeling with this compound.

References

- Luminescence and reactivity of 7-azaindole deriv

- Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water.

- Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.

- Photophysics and Biological Applications of 7-Azaindole and Its Analogs.

- Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. PMC - NIH.

- Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition. PMC.

- Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. PubMed.

- Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties. New Journal of Chemistry (RSC Publishing).

- Photoaffinity labeling in target- and binding-site identific

- A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantit

- Azaindole Therapeutic Agents. PMC - PubMed Central.

- An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. NIH.

- The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.

- Unnatural Amino Acids into Proteins/ Protein Engineering.

- Photoreactive Crosslinker Chemistry. Thermo Fisher Scientific - US.

- A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au.

- Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed.

- Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. NIH.

- Preparation method for 4-substituted-7-azaindole.

- Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv.

- Nucleotide-amino acid π-stacking interactions initiate photo cross-linking in RNA-protein complexes. PubMed.

- Labeling strategies in mass spectrometry-based protein quantit

- Photoaffinity Compounds. Enamine.

- Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. NIH.

- Protein mass spectrometry. Wikipedia.

- Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells. Labome.

- Site-Specific Labeling of Proteins Using Unn

- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry.

- Synthesis and evaluation of photoaffinity labeling reagents for identifying binding sites of sulfated neurosteroids on NMDA and. Digital Commons@Becker.

- Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations.

- Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. PMC.

- A Biosynthetic Approach for the Incorporation of Unn

- Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.

- Azaindoles in Medicinal Chemistry. PharmaBlock.

- Azaindole synthesis. Organic Chemistry Portal.

- Stable Isotope Labeling Str

- Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. PMC - PubMed Central.

Sources

- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Luminescence and reactivity of 7-azaindole derivatives and complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. DSpace [dr.lib.iastate.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]

- 12. interesjournals.org [interesjournals.org]

- 13. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 15. Photoaffinity Compounds - Enamine [enamine.net]

- 16. Nucleotide-amino acid π-stacking interactions initiate photo cross-linking in RNA-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]

- 19. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protein mass spectrometry - Wikipedia [en.wikipedia.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Labeling strategies in mass spectrometry-based protein quantitation - Analyst (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Utilizing 4-Amino-3-methyl-7-azaindole in Protein-Nucleic Acid Interaction Studies

Authored by: [Your Name], Senior Application Scientist